1-(5-fluoropyridin-3-yl)-3-methoxypropan-1-one
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Overview
Description
1-(5-Fluoropyridin-3-yl)-3-methoxypropan-1-one is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinating agents such as Selectfluor® to introduce the fluorine atom into the pyridine ring . The reaction conditions often require a base to facilitate the fluorination process.
Industrial Production Methods
Industrial production of fluorinated pyridines, including 1-(5-fluoropyridin-3-yl)-3-methoxypropan-1-one, often employs multi-component reactions that are efficient and environmentally friendly. These methods are designed to maximize yield while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyridin-3-yl)-3-methoxypropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(5-Fluoropyridin-3-yl)-3-methoxypropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(5-fluoropyridin-3-yl)-3-methoxypropan-1-one involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,3-Difluoropyridine
- 2,4-Difluoropyridine
Uniqueness
1-(5-Fluoropyridin-3-yl)-3-methoxypropan-1-one is unique due to the specific positioning of the fluorine atom and the methoxypropanone moiety. This unique structure can result in distinct chemical and biological properties compared to other fluorinated pyridines .
Properties
CAS No. |
1248615-44-2 |
---|---|
Molecular Formula |
C9H10FNO2 |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
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